Adenosine-13C10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

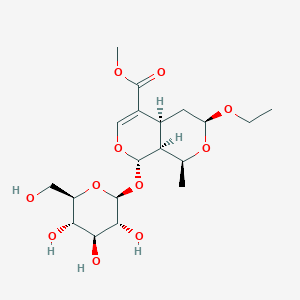

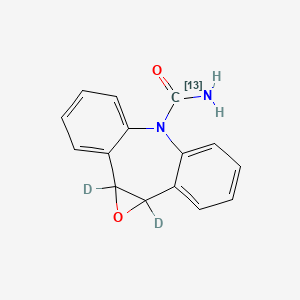

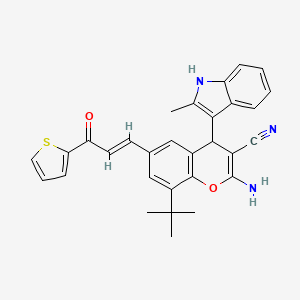

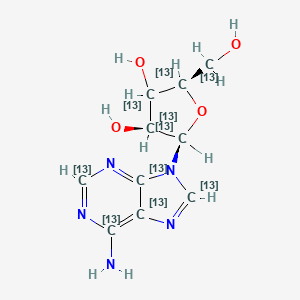

Adenosine-13C10: is a stable isotope-labeled compound of adenosine, where ten carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its ability to trace and study metabolic pathways and molecular interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10 typically involves the incorporation of carbon-13 into the ribose and adenine components of adenosine. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with adenine to form this compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Adenosine-13C10 undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine using oxidizing agents like iodine or potassium permanganate.

Reduction: Reduction of adenosine can lead to the formation of deoxyadenosine.

Common Reagents and Conditions:

Oxidation: Iodine, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Oxidation: Inosine

Reduction: Deoxyadenosine

Substitution: Various substituted adenosine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Adenosine-13C10 is used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes .

Biology: In biological research, this compound is used to trace metabolic pathways and study the role of adenosine in cellular processes. It helps in understanding the mechanisms of action of adenosine receptors and their involvement in physiological and pathological conditions .

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine and its analogs. It is also used in drug development to study the interaction of adenosine with its receptors and the effects of potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for research and development purposes. It is also used in quality control and validation of analytical methods .

Mecanismo De Acción

Adenosine-13C10 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3, each of which has distinct physiological roles. The binding of adenosine to these receptors leads to various cellular responses, such as modulation of neurotransmitter release, regulation of blood flow, and immune responses .

Molecular Targets and Pathways:

A1 Receptor: Involved in reducing heart rate and promoting sleep.

A2A Receptor: Plays a role in vasodilation and anti-inflammatory responses.

A2B Receptor: Involved in bronchoconstriction and immune responses.

A3 Receptor: Associated with anti-inflammatory and cardioprotective effects.

Comparación Con Compuestos Similares

Adenosine-15N5: Another isotopically labeled form of adenosine with nitrogen-15.

Deoxyadenosine-13C10: A deoxygenated form of this compound.

Guanosine-13C10: A similar nucleoside with carbon-13 labeling.

Uniqueness: this compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, making it a valuable tool in various fields of scientific research .

Propiedades

Fórmula molecular |

C10H13N5O4 |

|---|---|

Peso molecular |

277.17 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Clave InChI |

OIRDTQYFTABQOQ-JEUJIVADSA-N |

SMILES isomérico |

[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)